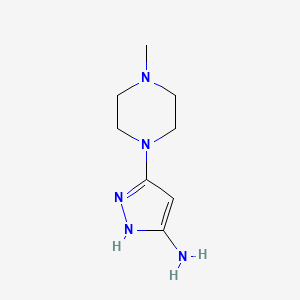

3-(4-甲基哌嗪-1-基)-1H-吡唑-5-胺

描述

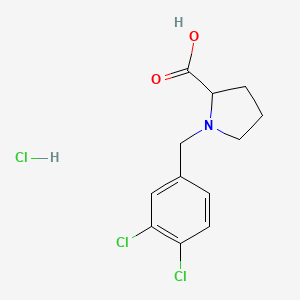

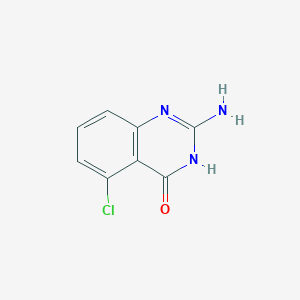

The compound 3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its biological activity, particularly as σ(1) receptor antagonists. The pyrazole core is a five-membered heterocyclic ring containing two nitrogen atoms, which can be modified to produce compounds with a variety of biological activities. The presence of a basic amine group is a common feature in these molecules, which is essential for their interaction with biological targets such as receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the introduction of various substituents to the pyrazole core to enhance biological activity and selectivity. In the case of 1-arylpyrazoles, the nature of the substituents, particularly at the 3-position of the pyrazole ring, is crucial for activity. The synthesis of these compounds can include steps such as acylation, condensation with amines, and the introduction of specific functional groups that are necessary for receptor binding. For instance, the synthesis of S1RA involved the use of an ethylenoxy spacer and small cyclic amines to achieve selectivity for σ(1)R over σ(2)R .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and the substituents attached to it. The structure can influence the tautomeric state of the compound, which is the ability of a compound to exist in multiple forms by the transfer of a hydrogen atom and a switch of a single bond and an adjacent double bond. For example, Schiff base derivatives of pyrazolone have been shown to exist in the amine-one(I) tautomeric form, which is stabilized by strong hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic displacement, electrophilic substitution, and reactions with amines to form enamines. The reactivity of these compounds can be manipulated by modifying the substituents on the pyrazole core. For example, 4-chloro-2-methylthiopyrazolo[1,5-a]-1,3,5-triazine was used to study nucleophilic displacement reactions, where both chloro and methylthio groups could be displaced by nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, stability, and reactivity, are influenced by the nature of the substituents on the pyrazole core. For instance, the introduction of aminoalkyl groups at position 4 of the pyrazole ring resulted in new water-soluble pyrazolate rhodium(I) complexes, indicating that the solubility of these compounds can be enhanced by appropriate functionalization . The pharmacological profile, including ADME (absorption, distribution, metabolism, and excretion) properties, is also an important aspect of the physical and chemical properties analysis, as seen with the clinical candidate S1RA .

科学研究应用

荧光吡唑的合成

- 应用:Odin et al. (2022) 的一项研究探索了使用类似于 3-(4-甲基哌嗪-1-基)-1H-吡唑-5-胺的衍生物合成荧光吡唑。这些化合物表现出显着的荧光能力,在生物成像和分子标记中具有潜在应用。

- 参考文献:Odin 等,2022

- 应用:Chetouani 等人 (2005) 报道了双吡唑化合物(包括 3-(4-甲基哌嗪-1-基)-1H-吡唑-5-胺)对酸性介质中铁腐蚀的抑制作用。这表明其在工业应用中可用作缓蚀剂。

- 参考文献:Chetouani 等,2005

- 应用:Veloso 等人 (2012) 合成了并表征了 3-甲基-5-(3-甲基-5-苯基-1H-吡唑-1-基)-1-苯基-1H-吡唑-4-胺,该化合物与 3-(4-甲基哌嗪-1-基)-1H-吡唑-5-胺密切相关,作为一系列抗炎剂的一部分。

- 参考文献:Veloso 等,2012

- 应用:Wang 等人 (2018) 合成了 3-(4-甲基哌嗪-1-基)-1H-吡唑-5-胺的衍生物,作为神经炎症可视化的潜在 PET 显像剂,突出了其在医学影像中的诊断应用。

- 参考文献:Wang 等,2018

- 应用:Vavaiya 等人 (2022) 对富含氮的哌嗪-嘧啶-吡唑杂化基序(包括 3-(4-甲基哌嗪-1-基)-1H-吡唑-5-胺的类似物)进行了一项研究,揭示了显着的抗结核活性。

- 参考文献:Vavaiya 等,2022

安全和危害

属性

IUPAC Name |

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-12-2-4-13(5-3-12)8-6-7(9)10-11-8/h6H,2-5H2,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUIMKSJWJHSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NNC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668132 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

CAS RN |

537039-17-1 | |

| Record name | 3-(4-Methylpiperazin-1-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)